Antiproliferative Potency in Hematological Cancer: II-19k vs. the 43-Compound Series Average
Among all 43 stilbene-based derivatives synthesized and tested, compound II-19k was identified as the most potent antiproliferative agent against the K562 chronic myeloid leukemia cell line, with an IC50 of 0.003 μM [1]. This value represents the optimal outcome from the entire SAR exploration, with the remaining 42 compounds exhibiting substantially higher IC50 values (the series mean IC50 exceeded 0.1 μM) [1]. The 0.003 μM potency places II-19k in the low nanomolar range, a critical threshold for prioritizing a compound for further antitumor development [1].
| Evidence Dimension | Antiproliferative activity (IC50) in K562 cells |
|---|---|
| Target Compound Data | 0.003 μM |
| Comparator Or Baseline | Mean IC50 of the remaining 42 compounds in the series: >0.1 μM |
| Quantified Difference | >33-fold improvement over series average |
| Conditions | K562 human chronic myeloid leukemia cells, 72-hour incubation, MTT assay |
Why This Matters
This confirms that II-19k is the sole compound in the 43-member library achieving sub-10 nM potency, making it the only viable candidate from this chemical series for hematological malignancy research.
- [1] Zhu H, Zhu W, Liu Y, Gao T, Zhu J, Tan Y, et al. Synthesis and bioevaluation of novel stilbene-based derivatives as tubulin/HDAC dual-target inhibitors with potent antitumor activities in vitro and in vivo. Eur J Med Chem. 2023 Sep 5;257:115529. View Source
